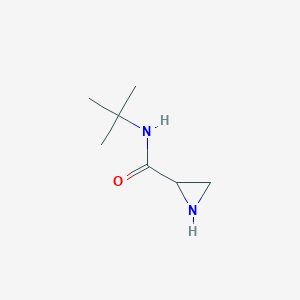![molecular formula C8H6N2O B11922435 4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)
4-[(Z)-hydroxyiminomethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-hydroxyiminomethyl]benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a hydroxyimino group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-hydroxyiminomethyl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions to form benzaldoxime. This intermediate is then dehydrated to yield the desired benzonitrile derivative. The reaction conditions can vary, but common methods include:
Acid-Catalyzed Dehydration: Benzaldoxime is treated with an acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to promote dehydration.
Base-Catalyzed Dehydration: Benzaldoxime is treated with a base such as sodium hydroxide or potassium hydroxide, often in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-hydroxyiminomethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products
Oxidation: Nitrobenzonitrile derivatives.
Reduction: Aminobenzonitrile derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Z)-hydroxyiminomethyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-hydroxyiminomethyl]benzonitrile involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further react to form amides or esters.
Comparación Con Compuestos Similares
Similar Compounds
Chloroxynil: 3,5-dichloro-4-hydroxybenzonitrile
Bromoxynil: 3,5-dibromo-4-hydroxybenzonitrile
Ioxynil: 3,5-diiodo-4-hydroxybenzonitrile
Uniqueness
4-[(Z)-hydroxyiminomethyl]benzonitrile is unique due to its hydroxyimino group, which imparts distinct reactivity compared to other benzonitrile derivatives. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4-[(Z)-hydroxyiminomethyl]benzonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6- |
Clave InChI |
XUPNOABKAQYYOD-POHAHGRESA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N\O)C#N |
SMILES canónico |
C1=CC(=CC=C1C=NO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)







